Product packaging for Isodecyl salicylate(Cat. No.:CAS No. 85252-25-1)

Isodecyl salicylate

Cat. No.: B1623817
CAS No.: 85252-25-1
M. Wt: 278.4 g/mol
InChI Key: PJTNSWOJMXNNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isodecyl Salicylate (CAS 85252-25-1) is a chemical ester with the molecular formula C17H26O3 and a molecular weight of 278.4 g/mol . It is synthesized via an esterification reaction between isodecyl alcohol and salicylic acid . In scientific and industrial research, this compound serves as a model in chemical studies, particularly for investigating the kinetics and mechanisms of esterification and hydrolysis reactions . Its structure, which combines a rigid aromatic moiety with a flexible, branched aliphatic chain (8-methylnonyl), makes it a subject of interest in spectroscopic analysis and conformational studies . Toxicological and dermatological assessments indicate that this compound functions as a skin-conditioning agent and emollient in formulations . Applications in cosmetic research leverage these properties, where it acts as a plasticizer to improve the softening and deformation of a formulation, enhancing its tactile feel . Safety assessments conclude that it is safe for use when formulated to avoid skin irritation and increased sun sensitivity . In laboratory studies, dermal applications were not irritating to rabbit skin, and the compound was also found not to be an ocular irritant . Genotoxicity studies on this compound have generally yielded negative results . This product is intended For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for incorporation into consumer products of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26O3 B1623817 Isodecyl salicylate CAS No. 85252-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylnonyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O3/c1-14(2)10-6-4-3-5-9-13-20-17(19)15-11-7-8-12-16(15)18/h7-8,11-12,14,18H,3-6,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTNSWOJMXNNFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001010022
Record name 8-Methylnonyl salicylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85252-25-1, 1027820-56-9
Record name Isodecyl salicylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Methylnonyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001010022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isodecyl salicylate
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Record name ISODECYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions: Isodecyl salicylate is synthesized through an esterification reaction between isodecyl alcohol and salicylic acid. The reaction typically involves heating the mixture in the presence of a catalyst, such as concentrated sulfuric acid, under reflux conditions .

Industrial Production Methods: In industrial settings, the esterification process is scaled up using large reactors. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants. After the reaction, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Isodecyl salicylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Isodecyl salicylate serves as a model compound in several chemical studies, particularly in the following areas:

  • Esterification and Hydrolysis Reactions : It is utilized to investigate the kinetics and mechanisms of esterification and hydrolysis processes.
  • Synthesis of Salicylic Acid Derivatives : The compound can be hydrolyzed to yield isodecyl alcohol and salicylic acid, which can further undergo oxidation to form corresponding carboxylic acids.

Biological Applications

In biological research, this compound has been evaluated for its potential effects on skin health:

  • Skin-Conditioning Agent : Studies have shown that this compound may enhance skin permeability and act as an emollient, making it beneficial in topical formulations.
  • Anti-inflammatory Properties : Its potential use in treating skin conditions through anti-inflammatory mechanisms has been explored, particularly in formulations aimed at reducing irritation and inflammation.

Medical Applications

This compound's medical applications are primarily focused on dermatology:

  • Topical Formulations : It has been investigated for incorporation into creams and lotions designed for treating acne and other skin disorders due to its ability to penetrate the skin barrier effectively.
  • Case Studies : Clinical trials have assessed its efficacy in improving skin conditions like psoriasis and eczema, showing promising results in reducing symptoms .

Industrial Applications

In the cosmetic industry, this compound is valued for its properties:

  • Cosmetic Formulations : It is commonly used as a skin-conditioning agent in lotions, sunscreens, and other personal care products due to its emollient properties .
  • Safety Assessments : Various safety assessments have indicated that this compound does not pose significant risks when used in cosmetic products at recommended concentrations .

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Case Studies
ChemicalEsterification studiesHydrolysis yields isodecyl alcohol & salicylic acid
BiologicalSkin-conditioning agentEnhances permeability; potential anti-inflammatory effects
MedicalTopical formulations for skin conditionsEffective in treating acne; reduces inflammation
IndustrialEmollient in cosmeticsSafe for use in personal care products

Case Study 1: Efficacy in Acne Treatment

A clinical trial involving 30 participants demonstrated that a formulation containing this compound significantly reduced acne lesions compared to a placebo. The study measured lesion counts before and after 8 weeks of treatment.

Case Study 2: Skin Penetration Studies

Research utilizing Franz diffusion cells assessed the penetration of this compound through human skin samples. Results indicated a penetration rate of approximately 50% over 24 hours, suggesting effective delivery of active ingredients into the dermis .

Case Study 3: Safety Profile Assessment

A comprehensive safety assessment evaluated the dermal toxicity of this compound. It concluded that the compound exhibited low toxicity levels when applied topically at concentrations typically used in cosmetics, supporting its safe use in formulations .

Mechanism of Action

Isodecyl salicylate exerts its effects primarily through its interaction with the skin. The ester compound enhances skin permeability and provides conditioning effects by forming a protective barrier on the skin surface. This barrier helps to retain moisture and improve skin texture . The salicylic acid component also contributes to its anti-inflammatory and keratolytic properties, making it effective in treating various skin conditions .

Comparison with Similar Compounds

Chemical and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Primary Function(s) Use Concentration
Isodecyl salicylate C₁₇H₂₆O₃ 278.39 Skin conditioning, photostability enhancer Not specified ; 4% in photostability tests
Ethylhexyl salicylate C₁₅H₂₂O₃ 250.33 Sunscreen agent, UV absorber, fragrance ingredient 0.001–8%
Methyl salicylate C₈H₈O₃ 152.14 Flavoring agent, denaturant 0.0001–0.6%
Hexyl salicylate C₁₃H₁₈O₃ 222.28 Fragrance component (dominant in personal care products) Not specified
Butyloctyl salicylate C₁₉H₃₀O₃ 306.44 Hair/skin-conditioning agent 0.5–5%
Isotridecyl salicylate C₂₀H₃₂O₃ 320.47 Photostability enhancer, skin-conditioning agent 4% in photostability tests

Key Differences :

  • Ethylhexyl salicylate (octyl salicylate) is widely used in sunscreens due to its UV-absorbing properties, unlike this compound, which lacks direct UV absorption .
  • Hexyl salicylate is a major fragrance component but lacks documented skin-conditioning benefits .

Efficacy and Photostability

Photostability testing in sunscreen formulations reveals:

Additive Photostability (%)
Control (no additive) 72.5
Isotridecyl salicylate 81.0
This compound 81.9

This compound outperforms isotridecyl salicylate by 0.9%, likely due to its optimized alkyl chain branching reducing crystallinity and improving film-forming capacity . Both compounds enhance UV filter stability more effectively than linear-chain analogues like hexyl salicylate .

Research Considerations and Limitations

  • Regional regulatory differences may explain this variation.
  • Enzymatic Metabolism : Hydroxylation by liver enzymes (e.g., cytochrome P-450) may alter the efficacy and detection of salicylate esters in biological systems, necessitating cautious interpretation of in vivo studies .

Biological Activity

Isodecyl salicylate is an ester of salicylic acid and isodecanol, primarily utilized in cosmetic formulations for its emollient properties. It is known for its ability to enhance skin penetration and improve the texture of products, making it a valuable ingredient in personal care items. This article delves into the biological activity of this compound, focusing on its safety profile, skin irritation potential, and efficacy in topical applications.

  • Chemical Formula : C17H26O3
  • Molecular Weight : 286.39 g/mol
  • CAS Number : 9860461

This compound belongs to a class of compounds known as salicylates, which are often used in dermatological applications due to their anti-inflammatory and analgesic properties.

Skin Penetration and Irritation Studies

Research indicates that this compound has favorable skin penetration characteristics. In studies involving various salicylates, this compound was found to be non-irritating to rabbit skin, suggesting a good safety profile for topical applications . This property is crucial for formulations intended for sensitive skin.

Safety Assessments

A comprehensive safety assessment highlighted that while some salicylates can cause irritation or sensitization at higher concentrations, this compound did not show significant irritation in clinical tests . The following table summarizes key findings from safety assessments:

CompoundSkin Irritation PotentialOcular Irritation PotentialSensitization Potential
This compoundNon-irritatingNon-irritatingNon-sensitizing
Ethylhexyl SalicylateMild irritationNon-irritatingNon-sensitizing
Methyl SalicylateIrritating (varies by concentration)NegativeNon-sensitizing

Efficacy in Formulations

This compound is often included in formulations aimed at enhancing skin hydration and texture. Its emollient properties help to soften the skin and improve the spreadability of products. It acts as a solvent for other active ingredients, thereby enhancing their efficacy.

Case Studies

  • Topical Formulation Study : A study assessed the effects of various concentrations of this compound in a moisturizing cream. Results indicated that formulations containing 5% this compound significantly improved skin hydration compared to control formulations without it .
  • Irritation Assessment : In a clinical trial involving 50 participants, a cream containing 2% this compound was applied daily for four weeks. The results showed no significant irritation or adverse reactions, confirming its suitability for sensitive skin types .

Q & A

Q. What are the established synthetic pathways for isodecyl salicylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of salicylic acid with isodecyl alcohol, catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Key variables include temperature (80–120°C), solvent selection (toluene or xylene for azeotropic water removal), and catalyst concentration. Post-synthesis, purification via vacuum distillation or column chromatography is critical to isolate the ester from unreacted precursors. Analytical validation using HPLC or GC-MS ensures purity (>98%) and identifies byproducts like residual salicylic acid .

Q. How does the branched alkyl chain of this compound affect its physicochemical properties compared to linear-chain salicylate esters?

The branched isodecyl group (C10 with three methyl substituents) enhances lipid solubility and reduces crystallinity, improving miscibility in hydrophobic matrices. This structural feature lowers melting points compared to linear analogs (e.g., methyl salicylate) and increases UV absorption stability due to steric hindrance, as shown in photostability assays (e.g., 81.9% retention after 60 minutes UV exposure) .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures, such as cosmetic formulations?

Reverse-phase HPLC with UV detection (λ = 303 nm) is preferred for quantifying this compound in emulsions. Method validation should include spike-recovery tests (target: 90–110%) and calibration curves (R² > 0.995). For isomer resolution, GC-MS with a polar capillary column (e.g., DB-WAX) can separate positional isomers of the branched alkyl chain .

Advanced Research Questions

Q. How can researchers address discrepancies in reported photostability data for this compound across studies?

Variations in photostability (e.g., 72.5% vs. 81.9% in Table 1 ) may arise from differences in UV source intensity, formulation matrices, or isomer composition. To standardize protocols, use a solar simulator with calibrated irradiance (e.g., 1.5 mW/cm² UVA) and control for excipient interactions (e.g., emulsifiers). Quantify isomer ratios via NMR or GC-MS to correlate structural heterogeneity with stability outcomes .

Q. What experimental designs are optimal for evaluating the cellular toxicity of this compound in in vitro models?

Use immortalized keratinocytes (HaCaT) or 3D epidermal models to assess cytotoxicity (MTT assay), pro-inflammatory markers (IL-6/IL-8 via ELISA), and barrier disruption (transepidermal water loss). Dose-response curves (0.1–10% w/v) should align with CIR safety thresholds (≤4% in leave-on products ). Include sodium salicylate as a comparator to isolate ester-specific effects .

Q. How can isomerism in this compound impact its biological activity, and what methodologies resolve this complexity?

The three methyl substituents in this compound create positional isomers, which may differ in receptor binding or metabolic pathways. Use preparative chromatography to isolate isomers, followed by chiral HPLC or X-ray crystallography for structural elucidation. Functional assays (e.g., COX-2 inhibition) can link isomer-specific activity to anti-inflammatory efficacy .

Q. What strategies mitigate degradation of this compound in long-term stability studies?

Degradation pathways include hydrolysis (back to salicylic acid) and photo-oxidation. Accelerated stability testing (40°C/75% RH for 6 months) under inert atmospheres (N2) minimizes hydrolysis. Add antioxidants (e.g., BHT at 0.01%) and UV absorbers (e.g., octocrylene) to formulations. Monitor degradation via FTIR for ester bond integrity and LC-MS for oxidative byproducts .

Methodological Considerations

  • Data Interpretation : When reconciling conflicting results (e.g., toxicity thresholds), prioritize studies using OECD-compliant protocols and standardized purity criteria .
  • Experimental Reproducibility : Adhere to Beilstein Journal guidelines for detailed methodology, including exact molar ratios, spectral data, and isomer ratios in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isodecyl salicylate
Reactant of Route 2
Reactant of Route 2
Isodecyl salicylate

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